

# D18024 (Fleselastine): An In-Depth Technical Review of a Phthalazinone-Based Antihistamine

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D18024**, also known as Fleselastine, is a phthalazinone derivative identified as a potent antagonist of the histamine H1 receptor.[1][2][3] Developed for intranasal administration, it is positioned as a therapeutic agent for allergic rhinitis. Its chemical structure places it within a class of compounds that has demonstrated significant efficacy in managing allergic inflammation. This technical guide synthesizes the available scientific literature on **D18024** and related phthalazinone compounds to provide a comprehensive overview of its mechanism of action, pharmacological properties, and the experimental context for its evaluation.

# Core Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action for **D18024** is competitive antagonism of the histamine H1 receptor.[1] Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells, leading to symptoms such as nasal congestion, sneezing, and rhinorrhea. By blocking this interaction, **D18024** is expected to mitigate these allergic responses.

While specific binding affinity data (Ki or IC50 values) for Fleselastine are not readily available in peer-reviewed literature, studies on analogous phthalazinone-based antihistamines, such as

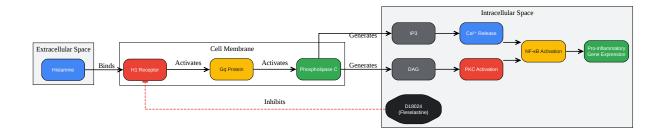


azelastine, provide a framework for understanding its potency. For instance, azelastine exhibits high affinity for the H1 receptor, with IC50 values that are comparable to or lower than other antihistamines.[4] Research on related phthalazinone amides has identified compounds with pA2 values up to 10.0, indicating potent H1 receptor blockade.[1]

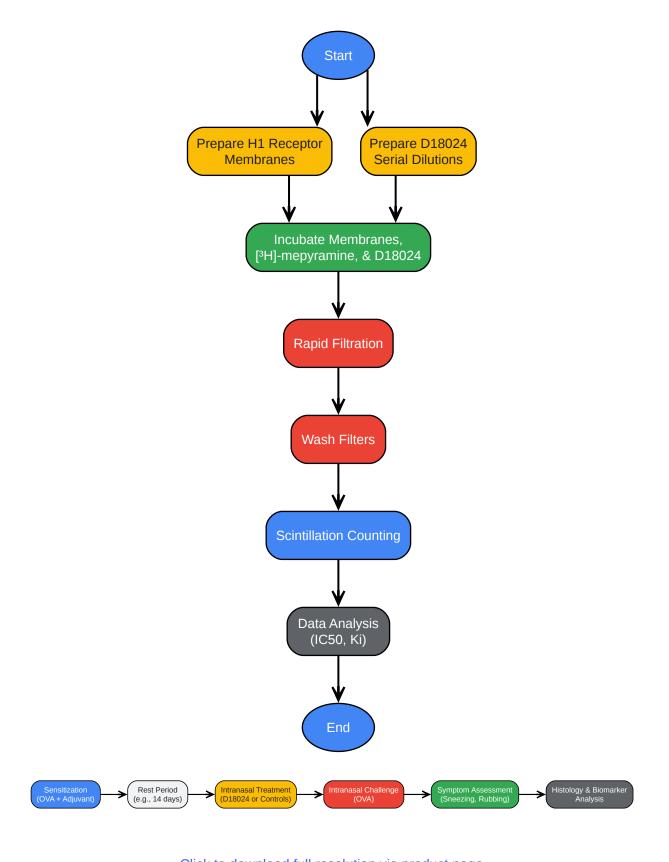
## **Signaling Pathways**

The antagonism of the H1 receptor by **D18024** interrupts the canonical Gq/11 protein-coupled signaling pathway.









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### References

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- 4. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
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